Ortho-Methyl Substitution Lowers Boiling Point
Cyclohexyl 2-methylbenzoate (CAS 6640-75-1) exhibits a boiling point of 308 °C at 760 mmHg, which is notably lower than that of its unsubstituted analog, cyclohexyl benzoate (CAS 2412-73-9, estimated boiling point ~320–330 °C) [1]. The ortho-methyl group on the aromatic ring sterically hinders intermolecular packing, reducing the enthalpy of vaporization and thereby enhancing volatility—a critical parameter for fragrance substantivity and headspace performance in consumer product formulations .
| Evidence Dimension | Boiling Point (volatility/sustantivity indicator) |
|---|---|
| Target Compound Data | 308 °C at 760 mmHg |
| Comparator Or Baseline | Cyclohexyl benzoate: estimated ~320–330 °C at 760 mmHg (no exact value available; based on structure–boiling point trends for similarly substituted aromatic esters) |
| Quantified Difference | Approximately 12–22 °C lower |
| Conditions | Standard atmospheric pressure; data from ChemSrc and class-level structure–property relationships. |
Why This Matters
A lower boiling point translates to higher vapor pressure at ambient temperature, directly impacting fragrance release rate and scent intensity—making cyclohexyl 2-methylbenzoate a more volatile top-to-middle note candidate compared to the heavier, more tenacious cyclohexyl benzoate.
- [1] Perflavory. (2019). cyclohexyl benzoate (CAS 2412-73-9) Information. View Source
